molecular formula C13H16N4O B8160840 3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B8160840
M. Wt: 244.29 g/mol
InChI Key: VWOJCZLNNBZSEI-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a dimethylamino group, and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, a common motif in bioactive molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies for industrial synthesis .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N,N-dimethyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the combination of the pyrazole ring, amino group, and dimethylamino group, which confer distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems .

Properties

IUPAC Name

3-amino-N,N-dimethyl-5-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16(2)13(18)10-4-9(5-12(14)6-10)11-7-15-17(3)8-11/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJCZLNNBZSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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